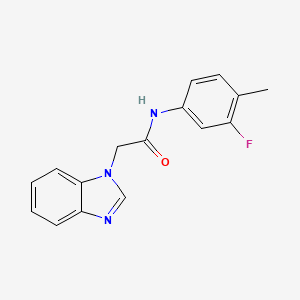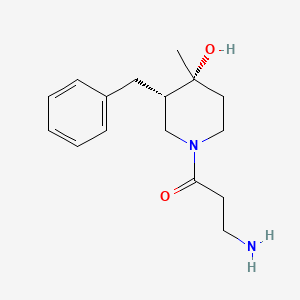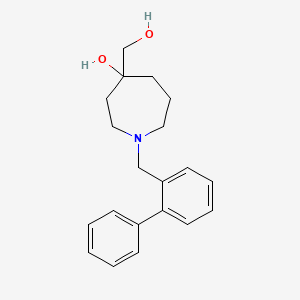![molecular formula C12H12F3N3O2S B5270123 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5270123.png)
1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with ethyl acetoacetate to form the pyrazole core, followed by subsequent functionalization to introduce the trifluoromethyl group and the sulfonamide moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the pyrazole ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, aiding in the understanding of enzyme mechanisms and receptor interactions.
Industry: The compound's unique properties make it valuable in material science, particularly in the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the sulfonamide group may participate in hydrogen bonding, influencing its biological activity. The pyrazole ring provides structural stability and contributes to the overall pharmacophore.
Comparison with Similar Compounds
1-Methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
1-Ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide
1-Ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-sulfonamide
Uniqueness: 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide stands out due to its specific substitution pattern on the pyrazole ring and the presence of the trifluoromethyl group, which significantly impacts its chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique structure and properties make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-ethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-2-18-8-11(7-16-18)21(19,20)17-10-5-3-4-9(6-10)12(13,14)15/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQJPKKEZGMZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(diphenylacetyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5270060.png)
![N-[2-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5270063.png)
![N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5270071.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5270079.png)
![(4aS*,8aR*)-6-[3-(allyloxy)benzyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5270083.png)
![2-methoxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B5270084.png)
![3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5270099.png)
![2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5270107.png)

![7-(2,4-dimethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5270113.png)


![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}nicotinamide](/img/structure/B5270134.png)
